Selenimidous difluoride

Description

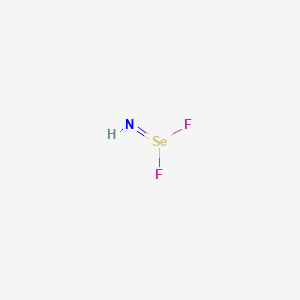

Selenimidous difluoride (chemical formula: SeNF$2$) is a hypothetical or poorly characterized inorganic compound involving selenium, nitrogen, and fluorine. However, its synthesis, stability, and reactivity remain understudied compared to analogous compounds like dinitrogen difluoride (N$2$F$2$) or xenon difluoride (XeF$2$) .

Properties

CAS No. |

83573-71-1 |

|---|---|

Molecular Formula |

F2HNSe |

Molecular Weight |

131.98 g/mol |

InChI |

InChI=1S/F2HNSe/c1-4(2)3/h3H |

InChI Key |

CRJWVOZTSWSCFD-UHFFFAOYSA-N |

Canonical SMILES |

N=[Se](F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Selenimidous difluoride can be synthesized through various methods. One common approach involves the reaction of selenium oxychloride with potassium fluoride, resulting in the formation of seleninyl fluoride, which can then be further processed to obtain this compound . Another method involves the reaction of selenium tetrafluoride with water or selenium dioxide .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using high-purity reagents and controlled reaction conditions. The use of specialized equipment and techniques ensures the efficient and safe production of the compound.

Chemical Reactions Analysis

Types of Reactions: Selenimidous difluoride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s unique molecular structure and the presence of selenium and fluorine atoms.

Common Reagents and Conditions: Common reagents used in reactions with this compound include fluorine gas, potassium fluoride, and xenon difluoride . The reactions are typically carried out under controlled conditions to ensure the desired products are formed.

Major Products Formed: The major products formed from reactions involving this compound include pentafluoroselenium hypofluorite and other selenium-containing compounds . These products have various applications in different fields of science and industry.

Scientific Research Applications

Selenimidous difluoride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic reactions. In biology and medicine, the compound’s unique properties make it a potential candidate for the development of new drugs and therapies . In industry, this compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of selenimidous difluoride involves its interaction with molecular targets and pathways in biological systems. The compound can induce apoptosis in transformed cells, making it a potential chemopreventive agent . It also interacts with various enzymes and proteins, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Dinitrogen Difluoride (N$2$F$2$)

Structural and Thermodynamic Properties: N$2$F$2$ exists as two isomers: cis and trans. The cis isomer has a dipole moment of 0.16 D, while the trans isomer is nonpolar. Thermodynamic data shows cis-N$2$F$2$ has a standard enthalpy of formation ($ΔH_f^\circ$) of 69.5 kJ/mol, compared to 82.0 kJ/mol for the trans isomer .

Reactivity :

N$2$F$2$ acts as a fluorinating agent but is less reactive than SeNF$2$ (theorized) due to stronger N-F bonds (bond energy ~272 kJ/mol vs. weaker Se-F bonds ~285 kJ/mol in SeF$6$).

| Property | N$2$F$2$ (cis) | Selenimidous Difluoride (SeNF$_2$) |

|---|---|---|

| Bond Energy (F-X) | ~272 kJ/mol (N-F) | ~285 kJ/mol (Se-F, estimated) |

| Dipole Moment | 0.16 D | Likely polar (asymmetric structure) |

| Stability | Moderate | Likely low (hypothetical) |

Peroxydisulfuryl Difluoride (FO$2$SOOSO$2$F)

Radical Generation :

This compound dissociates into FO$2$SO• and •OSO$2$F radicals with a dissociation energy of ~18–45 kcal/mol, making it useful in radical-driven fluorination . In contrast, SeNF$_2$ may exhibit different radical behavior due to selenium’s lower electronegativity and larger atomic radius.

Applications: Peroxydisulfuryl difluoride is used in industrial fluorination, whereas SeNF$_2$ could theoretically participate in selenium-specific reactions, such as synthesizing organoselenium pharmaceuticals.

Selenium Sulfide (SeS$_2$)

Structural Differences :

SeS$2$ features a selenium-sulfur chain (Se-S bonds), distinct from SeNF$2$’s Se-N-F system. SeS$2$ is stable and used in antidandruff agents, while SeNF$2$’s instability limits its practical applications .

Bond Energy Comparison :

- Se-S bond energy: ~240 kJ/mol

- Se-F bond energy (estimated): ~285 kJ/mol

Xenon Difluoride (XeF$_2$)

Fluorination Efficiency :

XeF$2$ is a potent fluorinating agent with a linear structure (F-Xe-F) and high thermal stability. Its global market is driven by semiconductor manufacturing . SeNF$2$, with a bent geometry, may offer selective fluorination but lacks commercial viability due to synthesis challenges.

| Property | XeF$_2$ | SeNF$_2$ (Theorized) |

|---|---|---|

| Molecular Geometry | Linear | Bent/V-shaped |

| Melting Point | 129°C | Likely <0°C (estimated) |

| Market Relevance | High (electronics) | None (research-only) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.